molecular formula C10H21N B13208030 1-Methyl-3-(propan-2-yl)cyclohexan-1-amine

1-Methyl-3-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13208030
M. Wt: 155.28 g/mol
InChI Key: YHALBCMLPLKDGE-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.

    Substitution Reactions:

    Amination: The amine group can be introduced through reductive amination, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation and alkylation processes, followed by purification steps such as distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amides, sulfonamides

Scientific Research Applications

1-Methyl-3-(propan-2-yl)cyclohexan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and physiological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A monoterpenoid with a similar cyclohexane ring structure, used for its cooling and soothing properties.

    Cyclohexylamine: A simpler amine derivative of cyclohexane, used in various industrial applications.

Uniqueness

1-Methyl-3-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexane ring with methyl, isopropyl, and amine groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-methyl-3-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8(2)9-5-4-6-10(3,11)7-9/h8-9H,4-7,11H2,1-3H3

InChI Key

YHALBCMLPLKDGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)(C)N

Origin of Product

United States

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